2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid
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Overview
Description
2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected aminoethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid undergoes several types of chemical reactions:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: The boronic acid group can be removed under acidic conditions to yield the corresponding phenyl derivative.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Protodeboronation: Acidic conditions, such as trifluoroacetic acid in dichloromethane.
Major Products
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding phenyl derivative.
Scientific Research Applications
2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Medicinal Chemistry: Employed in the design of boron-containing drugs and drug delivery systems.
Material Science: Utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the Boc-protected aminoethyl group, making it less versatile in certain synthetic applications.
2-(Tert-Butoxycarbonylamino)phenylboronic Acid: Similar structure but lacks the ethyl linker, affecting its reactivity and applications.
Uniqueness
2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid is unique due to the presence of both the boronic acid and Boc-protected aminoethyl groups, which provide a combination of reactivity and stability that is valuable in various synthetic and research applications .
Properties
IUPAC Name |
[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-6-4-5-7-11(10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATBDRHZJVKERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCNC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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